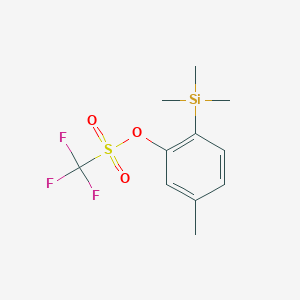

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester

CAS No.: 500734-44-1

Cat. No.: VC16878456

Molecular Formula: C11H15F3O3SSi

Molecular Weight: 312.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500734-44-1 |

|---|---|

| Molecular Formula | C11H15F3O3SSi |

| Molecular Weight | 312.38 g/mol |

| IUPAC Name | (5-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C11H15F3O3SSi/c1-8-5-6-10(19(2,3)4)9(7-8)17-18(15,16)11(12,13)14/h5-7H,1-4H3 |

| Standard InChI Key | PSZVUIHVTGEIPI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester has the molecular formula C₁₁H₁₅F₃O₃SSi and a molecular weight of 312.38 g/mol. The IUPAC name, (5-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate, reflects its three key functional groups:

-

A trifluoromethanesulfonate (-SO₂CF₃) group, which enhances electrophilicity.

-

A trimethylsilyl (-Si(CH₃)₃) group at the phenyl ring’s ortho position.

-

A methyl (-CH₃) group at the para position of the phenyl ring.

The trimethylsilyl group contributes steric bulk, while the trifluoromethyl group withdraws electrons, making the sulfonate ester a potent electrophile.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 500734-44-1 |

| Molecular Formula | C₁₁H₁₅F₃O₃SSi |

| Molecular Weight | 312.38 g/mol |

| IUPAC Name | (5-Methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate |

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via the reaction of methanesulfonic acid with a trifluoromethylated aromatic precursor under controlled conditions. A modified procedure involves:

-

Stepwise functionalization: Introducing the trimethylsilyl group via nucleophilic substitution using (iodomethyl)trimethylsilane .

-

Sulfonation: Treating the intermediate with trifluoromethanesulfonic anhydride to install the sulfonate group .

Key parameters include:

-

Temperature: Maintained at 0–5°C during silylation to prevent side reactions.

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility .

Analytical Validation

Post-synthesis, the compound is characterized using:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR confirm the positions of the methyl, silyl, and trifluoromethyl groups.

-

Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 312.38.

Reactivity and Mechanistic Insights

Electrophilic Behavior

The trifluoromethanesulfonate group acts as a superior leaving group due to the electron-withdrawing effect of the -CF₃ moiety, which stabilizes the transition state during nucleophilic substitution. Comparative studies with analogous esters (e.g., 3,4,5-trimethoxyphenyl derivatives) show that the trimethylsilyl group further enhances reactivity by destabilizing the ground state through steric strain .

Kinetic Studies

Solvolysis experiments in aqueous acetone reveal a first-order dependence on the ester concentration, with rate constants influenced by:

-

Solvent polarity: Higher polarity accelerates sulfonate departure.

-

Temperature: Activation energy (ΔG‡) calculated at 85 kJ/mol using the Eyring equation .

Applications in Organic Synthesis

As a Sulfonating Agent

The compound is widely used to introduce sulfonate groups into aromatic systems. For example:

-

Silyl-directed electrophilic substitution: The trimethylsilyl group directs incoming electrophiles to specific positions on the phenyl ring, enabling regioselective synthesis .

Pharmaceutical Intermediates

It serves as a precursor to bioactive molecules, including:

-

Antiviral agents: Trifluoromethanesulfonate esters are key intermediates in protease inhibitors.

-

Agrochemicals: Functionalized aryl sulfonates are used in herbicide development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume